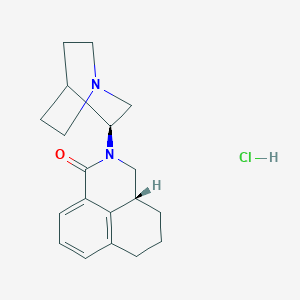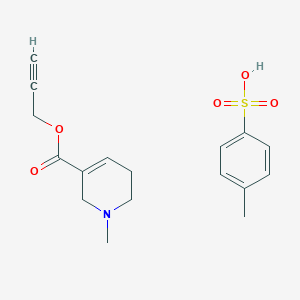
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- is a chemical compound that has gained attention for its potential applications in scientific research. This compound is a white crystalline solid that has a molecular weight of 308.39 g/mol. It is soluble in water and organic solvents, making it a versatile compound for use in various research applications.
Mécanisme D'action
The mechanism of action of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- is not well understood. However, it is believed that the compound acts as a nucleophile in chemical reactions, allowing it to react with other molecules and form new compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- in lab experiments is its versatility. It can be used in a variety of chemical reactions and has been shown to produce high yields of the desired products. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-. One area of research could focus on developing more efficient synthesis methods for the compound, which could help to reduce its cost and make it more accessible for use in research. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in various fields of research. Finally, research could focus on developing new compounds based on the structure of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis-, which could have even greater potential for use in scientific research.
In conclusion, Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- is a chemical compound that has a wide range of potential applications in scientific research. Its versatility and relative non-toxicity make it an attractive option for use in various chemical reactions. While there is still much to learn about this compound, continued research could lead to new discoveries and advancements in various fields of scientific research.
Méthodes De Synthèse
The synthesis of Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- involves the reaction of 2-methyl-1,3-phenylenediamine with acetic anhydride. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. This synthesis method has been well-established in the literature and has been used to produce high yields of the compound.
Applications De Recherche Scientifique
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- has been used in a variety of scientific research applications. One of the most common uses of this compound is as a reagent in chemical synthesis. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Propriétés
Numéro CAS |
92491-20-8 |
|---|---|
Nom du produit |
Acetamide, N,N'-(2-methyl-1,3-phenylene)bis- |
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
N-(3-acetamido-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-10(12-8(2)14)5-4-6-11(7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15) |
Clé InChI |
NAXDRCLBFGZQSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C)NC(=O)C |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)C)NC(=O)C |
Autres numéros CAS |
92491-20-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





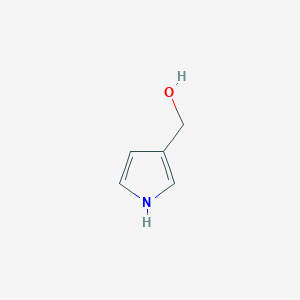

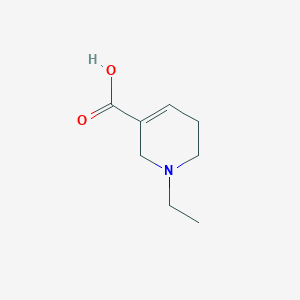

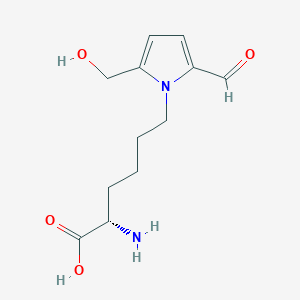
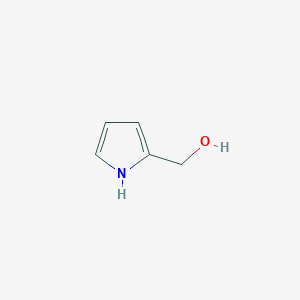
![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)

